Glycylglycyl-L-tyrosine
Overview
Description
Glycylglycyl-L-tyrosine (GGY) is a tripeptide composed of two glycine molecules and one L-tyrosine molecule. This peptide is of interest due to its biological and chemical properties, which have implications in enzymatic studies and peptide synthesis.
Synthesis Analysis
The synthesis of peptides related to GGY has been explored in various studies. For instance, a number of glycyl-aminoacyl-L-tyrosine ethyl esters have been synthesized to study their susceptibility to hydrolysis by α-chymotrypsin . Additionally, a novel route for the synthesis of C-glycosyl tyrosine analogues has been described, which could be adapted for the synthesis of GGY analogues . The synthesis of linear polypeptides with a known repeating sequence of amino acids, including tyrosine, has also been reported, which may provide insights into the synthesis of GGY .
Molecular Structure Analysis
The molecular structure of GGY and its analogues has been the subject of several investigations. The crystal structure of a related dipeptide, glycyl-L-tyrosyl-L-alanine dihydrate, has been determined, revealing the zwitterionic nature of the peptide and its conformation in the crystal . Additionally, vibrational spectroscopic and structural investigations have been conducted on Glycyl-Tyrosine (Gly-Tyr), providing insights into the conformational behavior and preferred conformations of the dipeptide and its dimers .
Chemical Reactions Analysis
The reactivity of GGY and related peptides has been studied in various contexts. The pH-dependent reactivity of glycyl-L-tyrosine in carboxypeptidase-A-catalyzed hydrolysis has been investigated, showing that the dipeptide can act as either a substrate or an inhibitor depending on the pH . The action of α-chymotrypsin on glycyl-aminoacyl-L-tyrosine ethyl esters has also been examined, demonstrating that the substrates undergo simple hydrolysis to free tripeptides .
Physical and Chemical Properties Analysis
The physical and chemical properties of GGY have been analyzed in different solvent environments. The enthalpies of dissolution of glycyl-L-tyrosine in various water-organic mixtures have been measured, and the influence of solvent properties on the solvation of the dipeptide has been established . Radiation-induced dimerization of tyrosine and glycyltyrosine in aqueous solutions has been studied, revealing the formation of dimeric products under certain conditions .
Relevant Case Studies
Case studies involving GGY and related peptides provide valuable insights into their behavior in biological systems. For example, the pH-dependent inhibition or activation of carboxypeptidase A by glycyl-L-tyrosine highlights the importance of environmental factors in enzyme-substrate interactions . The crystal growth of peptides via vapor diffusion, as demonstrated with glycyl-L-tyrosyl-L-alanine, is relevant for understanding peptide crystallization processes .
Scientific Research Applications
Kinetic Behavior and Utilization Glycylglycyl-L-tyrosine has been studied for its kinetic behavior and utilization when supplied intravenously in healthy subjects. Research indicates that synthetic dipeptides like L-alanyl-L-glutamine and glycyl-L-tyrosine are rapidly cleared from plasma, leading to a quick increase in the concentrations of constituent amino acids like glycine and tyrosine. This suggests a safe and efficient parenteral use of these peptides as sources of free amino acids, hinting at their potential in medical applications such as parenteral nutrition (Albers et al., 1988), (Albers et al., 1989).
Neonatal Nutrition A study focusing on parenterally fed neonates suggests that glycyl-l-tyrosine could be an effective means of providing tyrosine, essential during the neonatal period. The research identified the mean requirement and safe level of intake of tyrosine in neonates, indicating its importance in developing commercial amino acid solutions for pediatric use (Roberts et al., 2001).
Biochemical and Metabolic Insights Glycylglycyl-L-tyrosine has been part of studies exploring its biochemical and metabolic implications in conditions like glycine N-methyltransferase deficiency and in understanding the transport of plasma peptides into the cerebrospinal fluid. These studies contribute to our understanding of amino acid metabolism in various health conditions and can guide the development of nutritional and therapeutic strategies (Augoustides-Savvopoulou et al., 2003), (Himmelseher et al., 1996).
Cognitive and Neurological Implications Research has also touched upon the cognitive and neurological implications of related compounds like L-tyrosine, suggesting its role in cognitive control, working memory, and even in conditions like tyrosine hydroxylase deficiency. These insights open avenues for further exploration into the role of amino acids and their derivatives in cognitive and neurological health (Colzato et al., 2016), (Steenbergen et al., 2015), (Knappskog et al., 1995).
Safety And Hazards
Future Directions
The future directions in the research of Glycylglycyl-L-tyrosine involve expanding the chemical diversity of betalains and increasing their yield, exploring new host organisms for their heterologous production, and engineering their secretion from the cell . Another future direction is the enzymatic production of L-tyrosine derivatives .
properties
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c14-6-11(18)15-7-12(19)16-10(13(20)21)5-8-1-3-9(17)4-2-8/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,19)(H,20,21)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLIXXRWNUKVCF-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426314 | |
Record name | Glycylglycyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycylglycyl-L-tyrosine | |
CAS RN |
17343-07-6 | |
Record name | Glycylglycyl-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17343-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycylglycyl-L-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017343076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycylglycyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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